molecular formula C17H13N5O B12914403 3-Amino-2-(1-phenyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one CAS No. 92560-78-6

3-Amino-2-(1-phenyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one

Cat. No.: B12914403
CAS No.: 92560-78-6
M. Wt: 303.32 g/mol
InChI Key: LWUWOCICTOJXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-(1-phenyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The unique structure of this compound, which includes a quinazolinone core and a pyrazole moiety, makes it an interesting subject for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(1-phenyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Coupling of the Pyrazole and Quinazolinone: The final step involves coupling the pyrazole ring with the quinazolinone core under suitable conditions, such as using a base and a solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(1-phenyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Amino-2-(1-phenyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one would depend on its specific biological activity. Generally, compounds in this class may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores.

    Pyrazole Derivatives: Compounds with similar pyrazole rings.

Uniqueness

The unique combination of the quinazolinone core and the pyrazole ring in 3-Amino-2-(1-phenyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one may confer distinct biological activities and properties compared to other similar compounds.

Properties

CAS No.

92560-78-6

Molecular Formula

C17H13N5O

Molecular Weight

303.32 g/mol

IUPAC Name

3-amino-2-(1-phenylpyrazol-4-yl)quinazolin-4-one

InChI

InChI=1S/C17H13N5O/c18-22-16(20-15-9-5-4-8-14(15)17(22)23)12-10-19-21(11-12)13-6-2-1-3-7-13/h1-11H,18H2

InChI Key

LWUWOCICTOJXJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C3=NC4=CC=CC=C4C(=O)N3N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.